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molecular formula C11H15N3O B8496534 4-(Piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine

4-(Piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine

Cat. No. B8496534
M. Wt: 205.26 g/mol
InChI Key: DEYMHQXEBHQELI-UHFFFAOYSA-N
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Patent
US08586579B2

Procedure details

A mixture of commercially available 4-(piperazin-1-yl)-furo[3,2-c]pyridine [CAS-No. 81078-84-4] (1 g, 4.92 mmol), Pd/C 5% (0.46 g, 4.32 mmol), acetic acid (2.3 ml) in MeOH (6.9 ml) was stirred in a hydrogen atmosphere at room temperature for 48 h. After removal of the catalyst by filtration the mixture was evaporated, the residue was dissolved in dichloromethane/MeOH/NH4OH 80:10:1, washed with 2N sodium carbonate solution, dried (MgSO4) and evaporated. The crude material (0.68 g) was purified by chromatography on silica gel (dichloromethane/MeOH/NH4OH 80:10:1) to yield 4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine as a white solid (0.39 g, 39%), MS (ISP) m/z=206.2 [(M+H)+], mp 89.5° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.46 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[C:12]3[CH:13]=[CH:14][O:15][C:11]=3[CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(O)(=O)C.[H][H]>CO.[Pd]>[N:1]1([C:7]2[C:12]3[CH2:13][CH2:14][O:15][C:11]=3[CH:10]=[CH:9][N:8]=2)[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCNCC1)C1=NC=CC2=C1C=CO2
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6.9 mL
Type
solvent
Smiles
CO
Name
Quantity
0.46 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration the mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane/MeOH/NH4OH 80:10:1
WASH
Type
WASH
Details
washed with 2N sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material (0.68 g) was purified by chromatography on silica gel (dichloromethane/MeOH/NH4OH 80:10:1)

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=CC2=C1CCO2
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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